molecular formula C12H21N B13170832 4-(Cyclohexylmethylidene)piperidine

4-(Cyclohexylmethylidene)piperidine

Cat. No.: B13170832
M. Wt: 179.30 g/mol
InChI Key: SHRIMFHCKSCDCU-UHFFFAOYSA-N
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Description

This compound consists of a piperidine ring substituted with a cyclohexylmethylidene group, making it a valuable scaffold in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethylidene)piperidine typically involves the condensation of cyclohexanone with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. These methods often utilize catalysts to accelerate the reaction and reduce the formation of by-products. The use of microwave irradiation has also been explored to achieve higher yields in shorter reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexylmethylidene)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: N-alkylated or N-arylated piperidines.

Scientific Research Applications

4-(Cyclohexylmethylidene)piperidine has found applications in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethylidene)piperidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as signal transduction and cellular metabolism .

Comparison with Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Cyclohexylamine: Contains a cyclohexyl group attached to an amine.

    N-Methylpiperidine: A piperidine ring with a methyl group attached to the nitrogen.

Uniqueness: 4-(Cyclohexylmethylidene)piperidine is unique due to the presence of both a piperidine ring and a cyclohexylmethylidene group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

4-(cyclohexylmethylidene)piperidine

InChI

InChI=1S/C12H21N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h10-11,13H,1-9H2

InChI Key

SHRIMFHCKSCDCU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C=C2CCNCC2

Origin of Product

United States

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